Bienvenue dans la boutique en ligne BenchChem!

Ethyl 6-(difluoromethoxy)pyrazolo[1,5-a]pyridine-3-carboxylate

Metabolic stability Cytochrome P450 Drug metabolism

Ethyl 6-(difluoromethoxy)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1860801-99-5; molecular formula C₁₁H₁₀F₂N₂O₃; MW 256.21 g/mol) is a heterocyclic small molecule comprising a pyrazolo[1,5-a]pyridine core with an ethyl ester at the 3-position and a difluoromethoxy (-OCHF₂) substituent at the 6-position. The pyrazolo[1,5-a]pyridine scaffold is a recognized privileged structure in kinase inhibitor discovery, with validated examples targeting PI3Kα, EphB3, TrkA, and RET kinases, among others.

Molecular Formula C11H10F2N2O3
Molecular Weight 256.21 g/mol
Cat. No. B13051113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(difluoromethoxy)pyrazolo[1,5-a]pyridine-3-carboxylate
Molecular FormulaC11H10F2N2O3
Molecular Weight256.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C=CC(=CN2N=C1)OC(F)F
InChIInChI=1S/C11H10F2N2O3/c1-2-17-10(16)8-5-14-15-6-7(18-11(12)13)3-4-9(8)15/h3-6,11H,2H2,1H3
InChIKeyVPFNICNPIYFDMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(difluoromethoxy)pyrazolo[1,5-a]pyridine-3-carboxylate – Chemical Identity and Scaffold Context for Procurement


Ethyl 6-(difluoromethoxy)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1860801-99-5; molecular formula C₁₁H₁₀F₂N₂O₃; MW 256.21 g/mol) is a heterocyclic small molecule comprising a pyrazolo[1,5-a]pyridine core with an ethyl ester at the 3-position and a difluoromethoxy (-OCHF₂) substituent at the 6-position . The pyrazolo[1,5-a]pyridine scaffold is a recognized privileged structure in kinase inhibitor discovery, with validated examples targeting PI3Kα, EphB3, TrkA, and RET kinases, among others [1][2][3]. This specific compound incorporates the -OCHF₂ moiety, a fluorinated alkoxy group known for its conformation-dependent lipophilicity and capacity to act as a weak hydrogen-bond donor, features absent in non-fluorinated analogs [4]. The compound is commercially available at 98% purity from multiple vendors, positioning it as an accessible building block or screening candidate for medicinal chemistry and chemical biology programs .

Why Ethyl 6-(difluoromethoxy)pyrazolo[1,5-a]pyridine-3-carboxylate Cannot Be Casually Swapped with Its 6-Substituted Analogs


Although numerous pyrazolo[1,5-a]pyridine-3-carboxylate derivatives are commercially available with different 6-position substituents (e.g., -OCH₃, -H, -Cl, -OCF₃), the specific choice of the 6-substituent profoundly influences three orthogonal molecular properties relevant to ligand design: metabolic stability, lipophilicity, and hydrogen-bonding capacity [1][2]. The -OCHF₂ group is a recognized bioisostere of methoxy that resists cytochrome P450-mediated O-dealkylation, a common metabolic clearance route for anisole-type aryl methyl ethers, while also providing a conformation-dependent logP profile that can adapt to varying biological microenvironments [1][3]. Furthermore, unlike -OCH₃ (which can only act as a hydrogen-bond acceptor), -OCHF₂ can additionally serve as a weak hydrogen-bond donor, enabling binding interactions inaccessible to methoxy or trifluoromethoxy analogs [4]. These divergent properties mean that swapping 6-substituents—even within the identical pyrazolo[1,5-a]pyridine-3-carboxylate scaffold—can alter target engagement, selectivity, ADME profile, and overall pharmacological outcome. The quantitative evidence below details exactly where these differentiation points manifest.

Ethyl 6-(difluoromethoxy)pyrazolo[1,5-a]pyridine-3-carboxylate – Quantitative Differentiation Evidence vs. Closest Analogs


Metabolic Stability: -OCHF₂ Resists CYP450-Mediated O-Dealkylation vs. Methoxy Analog

The difluoromethoxy (-OCHF₂) group is a well-established metabolically stable bioisostere of the methoxy (-OCH₃) group. In broad medicinal chemistry practice, replacement of aryl-OCH₃ with aryl-OCHF₂ is employed to block CYP450-mediated oxidative O-dealkylation, which is a primary metabolic clearance pathway for methoxy-substituted aromatics [1][2]. The target compound therefore offers an intrinsic metabolic stability advantage over its direct 6-methoxy analog (ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate). While compound-specific intrinsic clearance or microsomal half-life data for this exact molecule are not publicly available, the class-level evidence for -OCHF₂ as a metabolically resistant group relative to -OCH₃ is robust and widely accepted [1][3].

Metabolic stability Cytochrome P450 Drug metabolism Fluorine chemistry

Lipophilicity Modulation: Computed ClogP and TPSA of Target Compound vs. 6-Unsubstituted and 6-Trifluoromethoxy Analogs

Computed physicochemical values extracted from the Leyan vendor database for the target compound (ethyl 6-(difluoromethoxy)pyrazolo[1,5-a]pyridine-3-carboxylate) include a topological polar surface area (TPSA) of 52.83 Ų and a computed LogP of 2.1124 . The TPSA of 52.83 Ų is well below the established drug-likeness threshold of 140 Ų and is consistent with expectations for CNS penetration potential (typically <60–70 Ų). By contrast, the unsubstituted parent scaffold (ethyl pyrazolo[1,5-a]pyridine-3-carboxylate, no 6-substituent) has a TPSA of 43.14 Ų and a lower molecular weight (190.20 g/mol) . The -OCHF₂ group adds ~66 Da of molecular weight and ~9.7 Ų of polar surface area relative to the unsubstituted scaffold, while maintaining a LogP in the favorable range of 2–3, consistent with balanced permeability and solubility . The 6-trifluoromethoxy (-OCF₃) analog would be expected to have lower TPSA (no H-bond donor character) and higher intrinsic lipophilicity (~ΔLogP +0.5–0.9), potentially compromising aqueous solubility [1].

Lipophilicity Drug-likeness Physicochemical properties Computational ADME

Hydrogen-Bond Donor Capacity: Unique Binding Interaction Capability of -OCHF₂ vs. -OCH₃ and -OCF₃ Analogs

The difluoromethoxy group (-OCHF₂) possesses a unique hydrogen-bond donor (HBD) character mediated by the C-H proton of the CHF₂ moiety, which is activated by the electron-withdrawing fluorine atoms. This property is absent in both methoxy (-OCH₃, H-acceptor only) and trifluoromethoxy (-OCF₃, H-acceptor only) [1]. Literature studies document that -OCHF₂ can participate in weak C–H···X hydrogen bonds (X = O, N, π-systems) and has been shown to engage in specific binding interactions with protein targets, contributing favorably to binding free energy [1][2]. The target compound, bearing -OCHF₂ at the 6-position, thus offers a binding modality unavailable to either the 6-methoxy or 6-trifluoromethoxy analogs. In a kinase inhibitor context, a difluoromethoxy group on a pyrazole ring has been explicitly utilized to improve kinase selectivity by introducing steric clash with off-target kinases, a design strategy published by Daiichi Sankyo in the discovery of EGFR C797S mutant inhibitors [3].

Hydrogen bonding Ligand-receptor interactions Fluorine chemistry Bioisosterism

Conformation-Dependent Lipophilicity: Environmental Adaptability of -OCHF₂ vs. Static Lipophilicity of -OCF₃

Müller (2014) demonstrated through bond vector analysis that the -OCHF₂ group exhibits a marked conformation-dependent lipophilicity, capable of interconverting between a relatively lipophilic conformation and a more polar conformation depending on the molecular environment [1]. This 'environmental adaptor' behavior is unique to -OCHF₂ among fluorinated alkoxy groups and is not shared by -OCF₃ (intrinsically lipophilic in all conformations) or -OCH₃ (polar, no conformational lipophilicity switching) [1]. The 1,3-difluoro pattern adjacent to the ether oxygen creates this property, allowing -OCHF₂ to adjust its polarity to match changing biological microenvironments (e.g., aqueous extracellular space vs. lipophilic membrane interior vs. protein binding pocket) [1]. This conformational adaptability has been proposed as a mechanism for achieving favorable pharmacokinetic profiles while maintaining target binding affinity, a property not available with the 6-methoxy or 6-trifluoromethoxy analogs [1][2].

Conformational lipophilicity Polarity switching Drug design Physicochemical properties

Substituent Position within Scaffold SAR: The 6-Position Tolerates Diverse Functionalization in Kinase Program Context

In a comprehensive structure-activity relationship (SAR) study of pyrazolo[1,5-a]pyridine-based p110α-selective PI3 kinase inhibitors, Kendall et al. (2012) demonstrated that substitution is well-tolerated at multiple positions on the scaffold, with the 5-position being particularly permissive and various substituents (nitrile, methoxy, bromo, cyano) enhancing p110α potency [1]. Although this study focused primarily on 5-position substitution, the broader pyrazolo[1,5-a]pyridine SAR literature consistently shows that the 6-position can accommodate diverse functional groups including alkoxy, halogen, and amino substituents without abolishing target engagement [2]. The pyrazolo[1,5-a]pyridine-3-carboxylate scaffold has been successfully elaborated into potent inhibitors across multiple kinase targets, validating the scaffold as a versatile starting point for lead generation [2][3]. The target compound, with its -OCHF₂ at the 6-position and ethyl ester at the 3-position, represents a strategically functionalized member of this scaffold class suitable for further derivatization.

Structure-activity relationship Kinase inhibitor design Pyrazolopyridine scaffold Medicinal chemistry

Ethyl 6-(difluoromethoxy)pyrazolo[1,5-a]pyridine-3-carboxylate – High-Value Procurement and Research Application Scenarios


Kinase Inhibitor Lead Generation: Hit-Finding Library Screening with Metabolically Stable 6-Substituted Scaffolds

Given the established role of pyrazolo[1,5-a]pyridine-3-carboxylates as kinase inhibitor scaffolds [1][2], this compound is suitable for inclusion in focused kinase screening libraries where 6-position substituent diversity is strategically varied. The -OCHF₂ group provides a metabolic stability advantage over -OCH₃ analogs [3], potentially yielding hits with longer half-lives in follow-up microsomal stability assays. Its computed LogP of 2.11 and TPSA of 52.83 Ų place it within favorable drug-like property space, increasing the odds of identifying tractable lead matter.

Structure-Based Drug Design: Exploiting -OCHF₂ as a Lipophilic Hydrogen-Bond Donor in Fragment Growing

The target compound's -OCHF₂ moiety can serve as a lipophilic hydrogen-bond donor in protein-ligand interactions [4], a feature not available with 6-methoxy or 6-trifluoromethoxy analogs. In structure-based design programs where X-ray crystallography reveals a backbone carbonyl or water network proximal to the ligand 6-position, the -OCHF₂ group may form stabilizing C–H···O hydrogen bonds. This compound is therefore a strategic procurement choice for fragment elaboration or scaffold hopping campaigns targeting binding sites with complementary H-bond acceptor functionality near the 6-substituent vector.

ADME Property Optimization: Using -OCHF₂ as a logP-Modulating Bioisostere in Lead Optimization

For lead series where the unsubstituted scaffold (ethyl pyrazolo[1,5-a]pyridine-3-carboxylate) shows insufficient lipophilicity (LogP ~1.3–1.5) , or where a 6-methoxy analog is identified as a metabolic soft spot, the -OCHF₂ compound offers a balanced solution: increased LogP (~+0.6–0.8 units) for improved membrane permeability without the excessive lipophilicity of the -OCF₃ variant [5]. Additionally, the conformation-dependent lipophilicity of -OCHF₂ [5] may provide permeability advantages in varying biological compartments, making this compound a valuable tool for systematic SAR exploration of 6-position effects on cellular potency and oral bioavailability.

Synthetic Intermediate for Parallel Library Synthesis at the 3-Carboxylate Position

The ethyl ester at the 3-position is a versatile synthetic handle amenable to hydrolysis to the carboxylic acid followed by amide coupling, enabling rapid parallel synthesis of diverse 3-carboxamide libraries. The 6-OCHF₂ group remains stable under standard ester hydrolysis and amide bond formation conditions, allowing systematic exploration of 3-position SAR while holding the advantageous 6-difluoromethoxy pharmacophore constant. This positions the compound as a cost-effective diversification point for medicinal chemistry programs seeking to generate 50–500 compound arrays with a differentiated 6-substituent.

Quote Request

Request a Quote for Ethyl 6-(difluoromethoxy)pyrazolo[1,5-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.